[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
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Overview
Description
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is a naturally occurring triterpenoid saponin derived from the plant Centella asiatica, commonly known as Gotu Kola. This compound is renowned for its therapeutic properties, particularly in skincare and wound healing. It has been used for centuries in traditional medicine, especially in Ayurvedic and Chinese systems, to treat various skin ailments and promote overall skin health .
Mechanism of Action
Madecassoside is a major bioactive triterpenoid saponin found in the plant Centella asiatica, known for its wide range of therapeutic effects .
Target of Action
Madecassoside primarily targets endothelial cells, augmenting their growth . It also interacts with intracellular molecules responsible for abnormal keloid migration, including phosphorylated Akt, PI3K, and p38 .
Mode of Action
Madecassoside interacts with its targets by inhibiting the activity of certain intracellular molecules, leading to a significant, concentration-dependent reduction of these molecules . It also prevents lipid peroxidation and inhibits pro-apoptotic factors that are otherwise upregulated in response to elevated ROS levels .
Biochemical Pathways
Madecassoside affects several biochemical pathways. It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells against oxidative stress . It also enhances browning and lipolysis while suppressing lipogenesis, modulating lipid metabolism in adipocytes .
Pharmacokinetics
It’s known that it’s widely distributed in several organs after intravenous administration and is extensively metabolized, eventually being recovered as asiatic acid in feces .
Result of Action
Madecassoside exhibits a wide range of molecular and cellular effects. It reduces inflammation, redness, and itching associated with various skin disorders . It also promotes cell proliferation and migration, reduces inflammation and oxidative stress, and accelerates the healing process . Furthermore, it enhances skin hydration by increasing the key moisturizing contributors of aquaporin-3, loricrin, and involucrin .
Action Environment
The action of madecassoside can be influenced by environmental factors. For instance, oxidative stress conditions can enhance its therapeutic effects . .
Biochemical Analysis
Biochemical Properties
Madecassoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to augment endothelial cell growth in rat aortic rings in vitro . The nature of these interactions is often complex and multifaceted, involving a variety of biochemical reactions.
Cellular Effects
Madecassoside has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Madecassoside treatment enhanced browning and lipolysis in 3T3-L1 adipocytes and adipose tissue from experimental mice while suppressing lipogenesis .
Molecular Mechanism
At the molecular level, Madecassoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Madecassoside treatment increased the expression of PPARα and FGF21 in 3T3-L1 adipocytes .
Metabolic Pathways
Madecassoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, following intravenous administration of asiaticoside to rats, it is widely distributed in several organs and metabolized extensively, then finally recovered as asiatic acid in feces .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate can be extracted from Centella asiatica using various chromatographic techniques. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly employed to isolate and purify madecassoside .
Industrial Production Methods
In industrial settings, madecassoside is often prepared using a combination of solvent extraction and chromatographic purification. The plant material is first subjected to solvent extraction, followed by purification using HPLC or TLC methods to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving madecassoside include sodium hydroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of madecassoside that exhibit enhanced biological activities. For instance, oxidation can lead to the formation of more potent anti-inflammatory agents .
Scientific Research Applications
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate has a wide range of scientific research applications:
Medicine: It is extensively researched for its wound healing, anti-inflammatory, and antioxidant properties. .
Industry: In the cosmetic industry, madecassoside is a popular ingredient in skincare products due to its ability to promote collagen synthesis and improve skin elasticity
Comparison with Similar Compounds
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is often compared with other triterpenoid saponins such as asiaticoside, asiatic acid, and madecassic acid. While all these compounds share similar therapeutic properties, madecassoside is particularly noted for its potent anti-inflammatory and wound healing effects .
Similar Compounds
Asiaticoside: Another major component of Centella asiatica, known for its wound healing and anti-inflammatory properties.
Asiatic Acid: A derivative of asiaticoside, it exhibits strong antioxidant and anti-inflammatory activities.
Madecassic Acid: Similar to madecassoside, it is known for its skin-soothing and healing properties.
Properties
CAS No. |
34540-22-2 |
---|---|
Molecular Formula |
C48H78O20 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-,48+/m1/s1 |
InChI Key |
BNMGUJRJUUDLHW-UGVQVZHUSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
melting_point |
220 - 223 °C |
34540-22-2 | |
physical_description |
Solid |
Synonyms |
Madecassoside; 6-Deoxy-a-L-mannopyranosyl-1-4-b-D-glucopyranosyl-1-6-b-D-glucopyranosyl-(2a,3b,4a,6b)-2,3,6,23-tetrahydroxyurs-12-en-28-oate; Redermic |
Origin of Product |
United States |
Q1: What is madecassoside and where is it found?
A1: Madecassoside is a pentacyclic triterpene saponin primarily isolated from the leaves of Centella asiatica (L.) Urban, a medicinal plant widely used in Ayurvedic and traditional Chinese medicine. [, , , , ]
Q2: What are the known biological activities of madecassoside?
A2: Madecassoside possesses a broad range of pharmacological activities, including:
- Wound healing: It promotes wound healing by stimulating collagen synthesis, angiogenesis, and fibroblast proliferation. [, , , , ]
- Anti-inflammatory: It suppresses the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inhibits inflammatory pathways like NF-κB and COX-2. [, , , , ]
- Antioxidant: It scavenges free radicals, protects against oxidative stress, and increases the activity of antioxidant enzymes like SOD. [, , , ]
- Neuroprotective: It protects neurons from damage caused by Aβ1-42, a key protein implicated in Alzheimer's disease. [, , ]
- Anti-diabetic: It improves insulin sensitivity and protects pancreatic β-cells from oxidative stress. [, ]
Q3: How does madecassoside exert its anti-inflammatory effects?
A3: Madecassoside has been shown to:
- Inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated microglia and macrophages. [, , , ]
- Suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, , ]
- Inhibit the expression and activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. [, ]
Q4: What is the role of madecassoside in wound healing?
A4: Madecassoside promotes wound healing through multiple mechanisms:
- Stimulating collagen synthesis: It increases the production of collagen types I and III, essential components of the extracellular matrix that provide structural support to the skin. [, , , ]
- Promoting angiogenesis: It stimulates the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the healing wound. [, ]
- Enhancing fibroblast proliferation: It promotes the growth and migration of fibroblasts, cells responsible for producing collagen and other components of the extracellular matrix. [, ]
Q5: How does madecassoside interact with amyloid β1-42?
A5: Madecassoside has been shown to:
- Inhibit the aggregation of Aβ1-42, a hallmark of Alzheimer's disease, as demonstrated by various techniques, including thioflavin-T fluorometry, laser scanning microscopy, and transmission electron microscopy. [, ]
- Molecular docking studies have revealed potential binding sites for madecassoside on Aβ1-42, supporting its inhibitory effect on Aβ1-42 fibrillogenesis. []
Q6: What is the pharmacokinetic profile of madecassoside?
A6: Studies in rats have shown that:
- Madecassoside is rapidly absorbed after oral administration, reaching peak plasma concentrations within 5–15 minutes. [, ]
- It exhibits poor oral bioavailability (less than 1%), potentially due to low membrane permeability and/or extensive first-pass metabolism. [, , ]
- It is widely distributed to various tissues, including the brain, stomach, and skin, with a relatively long residence time in these tissues. [, ]
- It is primarily excreted as unchanged madecassoside after intravenous administration, while oral administration leads to extensive metabolism, resulting in the excretion of its aglycone, madecassic acid, in feces. [, , ]
Q7: How does the pharmacokinetic profile of madecassoside in a standardized extract of Centella asiatica (ECa 233) compare to that of pure madecassoside?
A7: Studies comparing the pharmacokinetics of ECa 233 with a mixture of pure madecassoside and asiaticoside in rats revealed that:
- The plasma levels of madecassoside (and, to a lesser extent, asiaticoside) were higher after administration of ECa 233 compared to the equivalent dose of the pure compound. [, , ]
- The elimination half-life of madecassoside was prolonged when administered as part of ECa 233. []
- There appears to be bidirectional interconversion between asiaticoside and madecassoside within the body, which may contribute to the increased exposure of both compounds when administered as ECa 233. [, ]
- These findings suggest that other constituents present in the standardized extract may positively influence the absorption and/or metabolism of madecassoside and asiaticoside, leading to improved pharmacokinetic profiles compared to the pure compounds. []
Q8: Have there been any clinical trials investigating the efficacy of madecassoside?
A8: While clinical trials specifically investigating madecassoside are limited, several studies have explored the therapeutic potential of Centella asiatica extracts, which contain madecassoside as a major bioactive component. [, ] These studies suggest potential benefits in wound healing, cognitive function, and venous insufficiency, but further research is needed to confirm these effects and to elucidate the specific contribution of madecassoside.
Q9: What are the potential applications of madecassoside in drug delivery?
A9: Due to its poor oral bioavailability, researchers are exploring various drug delivery strategies to enhance the therapeutic potential of madecassoside, such as:
- Nanocarriers: Encapsulating madecassoside in nanoparticles, such as nanoemulsions, can improve its solubility, stability, and permeability across biological membranes, potentially enhancing its delivery to target tissues. []
- pH-responsive nanogels: The development of pH-responsive nanogels based on chitosan has shown promise in achieving sustained release of madecassoside, potentially overcoming limitations associated with its short half-life and improving its therapeutic efficacy. []
- Film-forming polymeric solutions: Formulations incorporating film-forming polymers like hypromellose E5 and Eudragit® NE 30D have been developed to deliver madecassoside and asiaticoside topically, offering sustained release and enhanced skin penetration. []
Q10: What is the structural characterization of Madecassoside?
A10: Madecassoside is a ursane-type pentacyclic triterpenoid saponin. [, ]
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